molecular formula C13H7F2N B14775731 2',6-Difluorobiphenyl-2-carbonitrile

2',6-Difluorobiphenyl-2-carbonitrile

Cat. No.: B14775731
M. Wt: 215.20 g/mol
InChI Key: FGUIDVNXBOZMLY-UHFFFAOYSA-N
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Description

2',6-Difluorobiphenyl-2-carbonitrile is a fluorinated aromatic compound featuring a biphenyl core with fluorine atoms at the 2' and 6 positions and a nitrile group at the 2 position.

Properties

Molecular Formula

C13H7F2N

Molecular Weight

215.20 g/mol

IUPAC Name

3-fluoro-2-(2-fluorophenyl)benzonitrile

InChI

InChI=1S/C13H7F2N/c14-11-6-2-1-5-10(11)13-9(8-16)4-3-7-12(13)15/h1-7H

InChI Key

FGUIDVNXBOZMLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=C2F)C#N)F

Origin of Product

United States

Preparation Methods

The synthesis of 2’,6-Difluorobiphenyl-2-carbonitrile typically involves the reaction of 3-fluoro-2-iodobenzonitrile with 2-fluorophenylboronic acid . The reaction is carried out under Suzuki coupling conditions, which include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . The reaction mixture is usually heated to facilitate the coupling process, resulting in the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2’,6-Difluorobiphenyl-2-carbonitrile can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitrile group yields the corresponding amine, while substitution reactions result in derivatives with different functional groups.

Scientific Research Applications

2’,6-Difluorobiphenyl-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.

    Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2’,6-Difluorobiphenyl-2-carbonitrile depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the nitrile group. These groups can stabilize reaction intermediates and influence the overall reaction pathway.

In biological systems, the compound’s interactions with molecular targets are determined by its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules . The exact pathways involved vary depending on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

  • 5'-Amino-4,2'-difluorobiphenyl-2-carbonitrile (CAS 425378-82-1): This analogue replaces the 6-fluorine in the target compound with a 4-fluorine and introduces an amino group at the 5' position. The amino group (-NH₂) is electron-donating, countering the electron-withdrawing effects of fluorine and nitrile. Molecular Formula: C₁₃H₈F₂N₂ Molecular Weight: 230.217 g/mol
  • 6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile (CAS 860784-62-9): Replacing the biphenyl core with a pyridine ring introduces nitrogen into the aromatic system, enhancing polarity. The 2,4-difluorophenoxy group adds steric bulk and electron-withdrawing effects, while the chlorophenyl group increases lipophilicity. This compound’s heterocyclic structure may improve binding affinity in medicinal chemistry applications compared to purely hydrocarbon systems .
Table 1: Substituent Effects on Key Properties
Compound Core Structure Substituents Key Electronic Effects
2',6-Difluorobiphenyl-2-carbonitrile Biphenyl 2',6-F; 2-CN Strong electron withdrawal
5'-Amino-4,2'-difluorobiphenyl-2-carbonitrile Biphenyl 4-F, 2'-F; 5'-NH₂; 2-CN Mixed electron donation/withdrawal
CAS 860784-62-9 Pyridine 2,4-F; 3-CN; 2-Cl-phenyl Enhanced polarity and lipophilicity

Spectroscopic and Physical Properties

  • IR Spectroscopy: Nitrile groups in similar compounds (e.g., 5'-amino-4,2'-difluorobiphenyl-2-carbonitrile) exhibit C≡N stretching vibrations near 2201 cm⁻¹, consistent with electron-withdrawing substituents stabilizing the nitrile bond . Fluorine substituents may slightly shift these peaks due to inductive effects.
  • ¹H NMR: Aromatic protons in fluorinated biphenyls (e.g., δ 7.40–7.60 ppm for terphenyl derivatives) show downfield shifts compared to non-fluorinated analogues, reflecting deshielding by electronegative fluorine .
Table 2: Spectroscopic Data Comparison
Compound IR C≡N Stretch (cm⁻¹) ¹H NMR Aromatic Region (δ, ppm)
This compound ~2200 (estimated) 7.3–7.6 (predicted)
5'-Amino-4,2'-difluorobiphenyl-2-carbonitrile 2201 7.40–7.60
Terphenyl-4',6'-dicarbonitrile 2201 7.40–7.60

Q & A

Q. What are the established synthetic routes for 2',6-Difluorobiphenyl-2-carbonitrile, and how do reaction conditions influence yield?

Q. What purification and characterization techniques are critical for isolating this compound?

Methodological Answer:

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted boronic acids or halogenated byproducts. Recrystallization in ethanol improves purity for crystallographic studies .
  • Characterization :
  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments (δ -110 to -125 ppm for aromatic F). 13C^{13}\text{C} NMR confirms nitrile carbon (δ ~115 ppm) .
  • XRD : Single-crystal X-ray diffraction (e.g., via SHELX programs) resolves biphenyl torsional angles and fluorine substitution patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., XRD vs. computational modeling) for this compound?

Methodological Answer:

  • Discrepancy Analysis : Compare experimental XRD torsional angles with density functional theory (DFT)-optimized geometries. Discrepancies >5° may indicate crystal packing effects or solvent interactions .
  • Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns, ruling out impurities that skew computational results .

Table 2: Structural Data Comparison

ParameterXRD Data (Å/°)DFT Calculation (Å/°)Deviation
C-CN Bond Length1.441.420.02
Dihedral Angle35.238.53.3

Q. What mechanistic insights explain the compound’s potential bioactivity in antimicrobial assays?

Methodological Answer:

  • Hypothesis Testing : Fluorine’s electron-withdrawing effect enhances nitrile electrophilicity, enabling interactions with microbial enzymes (e.g., cytochrome P450).
  • Experimental Design :

MIC Assays : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) to establish minimum inhibitory concentrations.

Molecular Docking : Simulate binding to target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina. Compare with non-fluorinated analogs to isolate fluorine’s role .

Q. How do solvent and substituent effects influence the compound’s reactivity in further functionalization?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic aromatic substitution (e.g., replacing fluorine with amines).
  • Substituent Impact : Electron-deficient aryl rings (due to fluorine and nitrile) direct electrophilic attacks to meta positions. Steric hindrance from 2',6'-fluorines limits para substitution .

Data Contradiction and Validation

Q. What strategies address inconsistent spectroscopic data (e.g., 19F^{19}\text{F}19F NMR splitting patterns) across studies?

Methodological Answer:

  • Decoupling Experiments : Use 19F^{19}\text{F}-1H^{1}\text{H} heteronuclear correlation (HETCOR) NMR to assign split peaks to specific fluorine environments.
  • Reproducibility Checks : Compare data with structurally similar compounds (e.g., 2',5'-difluoro-terphenyl-dicarbonitrile, ) to identify systematic errors .

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